2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide
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Overview
Description
2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide is a complex organic compound with a unique structure that combines a naphthalene ring with a methoxy and methylsulfonyl substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyaniline with methylsulfonyl chloride to form 4-methoxy-N-methylsulfonylaniline. This intermediate is then reacted with naphthalen-1-ylpropanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of a nitro group can produce aniline derivatives .
Scientific Research Applications
2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Uniqueness
2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15(23(28(3,25)26)17-11-13-18(27-2)14-12-17)21(24)22-20-10-6-8-16-7-4-5-9-19(16)20/h4-15H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWVXIBJGXOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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